2-Chloro-4-(4-isopropoxyphenyl)pyridine
Description
2-Chloro-4-(4-isopropoxyphenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and a 4-isopropoxyphenyl group at the 4-position. The isopropoxy group introduces steric bulk and moderate electron-donating effects, which may influence reactivity, solubility, and biological interactions compared to simpler substituents like methyl or halogens .
Properties
Molecular Formula |
C14H14ClNO |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
2-chloro-4-(4-propan-2-yloxyphenyl)pyridine |
InChI |
InChI=1S/C14H14ClNO/c1-10(2)17-13-5-3-11(4-6-13)12-7-8-16-14(15)9-12/h3-10H,1-2H3 |
InChI Key |
AQNQZXSFFPGCSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-isopropoxyphenyl)pyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2-chloropyridine with 4-isopropoxyphenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-isopropoxyphenyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: N-oxides of the original compound.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-Chloro-4-(4-isopropoxyphenyl)pyridine is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-isopropoxyphenyl)pyridine involves its interaction with specific molecular targets. The chlorine atom and the isopropoxyphenyl group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit or activate the target, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Key Observations :
- Melting Points : Analogs with nitro or bromo substituents (e.g., from ) exhibit higher melting points (268–287°C), likely due to stronger intermolecular forces, whereas alkoxy groups may reduce crystallinity .
- Synthetic Complexity : The isopropoxyphenyl group may require multi-step synthesis compared to simpler substituents, impacting yield and scalability .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
